molecular formula C32H46N2S4 B13126823 Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-

Cat. No.: B13126823
M. Wt: 587.0 g/mol
InChI Key: AZWNLYHQNNHHRA-UHFFFAOYSA-N
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Description

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is an organic compound belonging to the class of thieno[3,4-c][1,2,5]thiadiazole-based molecules. These compounds are known for their unique electronic properties and have gained significant attention in various scientific fields, including materials science and organic electronics .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .

Scientific Research Applications

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- involves its ability to participate in charge transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating charge transfer and energy conversion in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(4-(aldehyde)phenyl)aniline)
  • Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(phenyl)aniline)

Uniqueness

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is unique due to its specific decyl-thienyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C32H46N2S4

Molecular Weight

587.0 g/mol

IUPAC Name

6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene

InChI

InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3

InChI Key

AZWNLYHQNNHHRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3

Origin of Product

United States

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